molecular formula C23H30N2O2 B5625755 (4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol

(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol

Cat. No.: B5625755
M. Wt: 366.5 g/mol
InChI Key: QWCLCXNNZGIEMO-GMAHTHKFSA-N
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Description

The compound (4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a phenylethoxy group and a phenylmethyl group. The stereochemistry of the molecule is defined by the (4aS,8aS) configuration, indicating the specific spatial arrangement of atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate nitrogen-containing precursors.

    Introduction of the Phenylethoxy Group: This step may involve an etherification reaction where a phenylethoxy group is introduced to the naphthyridine core.

    Addition of the Phenylmethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where a phenylmethyl group is added to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving naphthyridine derivatives.

    Medicine: It has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.

    Polycyclic Aromatic Compounds: Used in the construction of organometallic sandwich systems.

Uniqueness

(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol: is unique due to its specific stereochemistry and the presence of both phenylethoxy and phenylmethyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4aS,8aS)-7-[[2-(2-phenylethoxy)phenyl]methyl]-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-23-11-13-24-16-21(23)18-25(14-12-23)17-20-8-4-5-9-22(20)27-15-10-19-6-2-1-3-7-19/h1-9,21,24,26H,10-18H2/t21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCLCXNNZGIEMO-GMAHTHKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(CCN(C2)CC3=CC=CC=C3OCCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@]1(CCN(C2)CC3=CC=CC=C3OCCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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